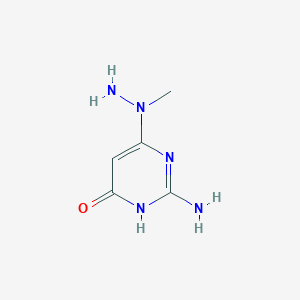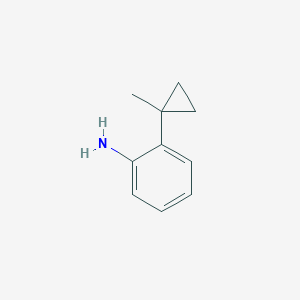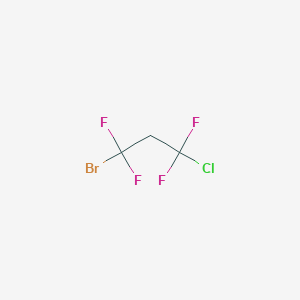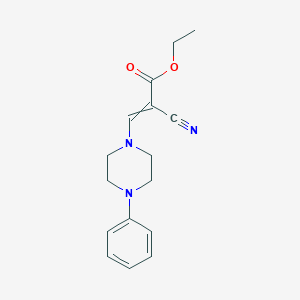
6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with a methylhydrazinyl group and an amino group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed cyclization reactions . The reaction conditions often include an inert atmosphere, such as argon, and the use of dry solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino and methylhydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
科学研究应用
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one has several applications in scientific research:
作用机制
The mechanism by which 6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles . Additionally, its hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
相似化合物的比较
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the pyrimidine ring.
2-(1-Methylhydrazinyl)pyridine: Shares the methylhydrazinyl group but has a different ring structure.
5-(1-Methylhydrazinyl)-1H-tetrazole: Another heterocyclic compound with a similar functional group but different ring system.
Uniqueness
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one is unique due to its combination of a pyrimidine ring with both an amino and a methylhydrazinyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
67873-21-6 |
|---|---|
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC 名称 |
2-amino-4-[amino(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H9N5O/c1-10(7)3-2-4(11)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,11) |
InChI 键 |
AESGJYVQDCJVQY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=O)NC(=N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)

![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)

![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)

![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
